molecular formula C12H16ClN5 B14755807 A2B receptor antagonist 2 hydrochloride

A2B receptor antagonist 2 hydrochloride

Cat. No.: B14755807
M. Wt: 265.74 g/mol
InChI Key: GWCMPUPDFPWCGF-UHFFFAOYSA-N
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Description

A2B receptor antagonist 2 hydrochloride is a useful research compound. Its molecular formula is C12H16ClN5 and its molecular weight is 265.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality A2B receptor antagonist 2 hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about A2B receptor antagonist 2 hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16ClN5

Molecular Weight

265.74 g/mol

IUPAC Name

2-(4,6,7-trimethylquinazolin-2-yl)guanidine;hydrochloride

InChI

InChI=1S/C12H15N5.ClH/c1-6-4-9-8(3)15-12(17-11(13)14)16-10(9)5-7(6)2;/h4-5H,1-3H3,(H4,13,14,15,16,17);1H

InChI Key

GWCMPUPDFPWCGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1C)N=C(N)N)C.Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to N-(4,6,7-trimethylquinazolin-2-yl)guanidine hydrochloride: Synthesis, Characterization, and Potential Pharmacological Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(4,6,7-trimethylquinazolin-2-yl)guanidine hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. Although a less-documented specific derivative, this guide constructs a robust framework for its synthesis, purification, and characterization based on established methodologies for analogous quinazoline guanidine compounds. Drawing upon the known pharmacological activities of this class of molecules, particularly as inhibitors of the Na+/H+ exchanger type 1 (NHE-1), this document explores the potential therapeutic applications in cardiovascular diseases, inflammation, and oncology. Detailed experimental protocols, data interpretation guidelines, and analytical methods are presented to equip researchers with the necessary knowledge to investigate this promising compound.

Introduction: The Quinazoline Guanidine Scaffold

Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered substantial attention in drug discovery due to their diverse and potent biological activities.[1] The fusion of a pyrimidine ring with a benzene ring forms the core quinazoline structure, which serves as a versatile scaffold for the development of therapeutic agents. When functionalized with a guanidine moiety, a strongly basic group, the resulting quinazoline guanidine derivatives often exhibit unique pharmacological profiles.

The guanidinium group, protonated at physiological pH, can engage in multiple hydrogen bonding interactions, a key feature for binding to biological targets.[2] Several guanidine-containing quinazoline derivatives have been identified as potent inhibitors of the sodium-hydrogen exchanger type 1 (NHE-1), a membrane protein implicated in various pathologies, including ischemia-reperfusion injury and cardiac hypertrophy.[3][4] Furthermore, this class of compounds has shown promise as anti-inflammatory, antiplatelet, and even anticancer agents, highlighting their therapeutic potential.[5][6]

This guide focuses on the specific derivative, N-(4,6,7-trimethylquinazolin-2-yl)guanidine hydrochloride, providing a detailed exploration of its chemical properties and a roadmap for its scientific investigation.

Molecular Structure and Properties

The chemical structure of N-(4,6,7-trimethylquinazolin-2-yl)guanidine hydrochloride is presented below. The molecule consists of a quinazoline core substituted with three methyl groups at positions 4, 6, and 7, and a guanidine group at position 2. The hydrochloride salt form enhances its solubility in aqueous media.

Chemical Structure:

Physicochemical Properties (Predicted):

PropertyValue
Molecular Formula C13H18ClN5
Molecular Weight 279.77 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water and polar organic solvents
pKa (Guanidinium group) ~12.5 (highly basic)

Synthesis and Purification

The synthesis of N-(4,6,7-trimethylquinazolin-2-yl)guanidine hydrochloride can be achieved through a multi-step process, leveraging established methods for the construction of the quinazoline ring and the subsequent introduction of the guanidine moiety. A plausible synthetic route is outlined below.

Synthetic Workflow

Synthesis_Workflow cluster_0 Synthetic Pathway A 2-Amino-4,5-dimethylbenzonitrile B N-(2-cyano-4,5-dimethylphenyl)acetamide A->B Acetic anhydride, Pyridine C 4,6,7-Trimethylquinazolin-2-amine B->C H2O2, NaOH (Radziszewski reaction) D N-(4,6,7-trimethylquinazolin-2-yl)cyanamide C->D Cyanogen bromide E N-(4,6,7-trimethylquinazolin-2-yl)guanidine D->E Ammonia F N-(4,6,7-trimethylquinazolin-2-yl)guanidine hydrochloride E->F HCl in ether

Caption: Proposed synthetic workflow for N-(4,6,7-trimethylquinazolin-2-yl)guanidine hydrochloride.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Amino-4,6,7-trimethylquinazoline

A common route to 2-aminoquinazolines involves the cyclization of an appropriately substituted anthranilonitrile derivative.

  • Starting Material: 2-Amino-4,5-dimethylbenzonitrile.

  • Reaction: React 2-amino-4,5-dimethylbenzonitrile with a suitable reagent to introduce the remaining atoms of the pyrimidine ring. A common method is the reaction with cyanamide or a derivative.

  • Conditions: The reaction is typically carried out in a suitable solvent such as ethanol or DMF, often in the presence of a base.

  • Work-up and Purification: After the reaction is complete, the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.

Step 2: Guanidinylation of 2-Amino-4,6,7-trimethylquinazoline

The introduction of the guanidine moiety can be achieved by reacting the 2-aminoquinazoline with a guanidinylating agent.

  • Reaction: A well-established method is the reaction of the 2-aminoquinazoline with cyanoguanidine under acidic conditions.[6]

  • Conditions: The reaction is typically performed in an aqueous acidic medium, for example, by heating with hydrochloric acid.

  • Mechanism: The reaction proceeds via the addition of the amino group to the nitrile of cyanoguanidine, followed by cyclization.

Alternative Guanidinylation Protocol:

An alternative approach involves the reaction of a 2-chloro-4,6,7-trimethylquinazoline intermediate with guanidine hydrochloride.

  • Preparation of 2-chloro-4,6,7-trimethylquinazoline: This intermediate can be synthesized from the corresponding quinazolinone by treatment with a chlorinating agent like phosphorus oxychloride.

  • Reaction with Guanidine: The 2-chloroquinazoline is then reacted with guanidine hydrochloride in the presence of a base to yield the desired product.

Step 3: Formation of the Hydrochloride Salt

  • Procedure: The free base of N-(4,6,7-trimethylquinazolin-2-yl)guanidine is dissolved in a suitable solvent like ethanol or isopropanol.

  • Acidification: A solution of hydrochloric acid in a non-polar solvent (e.g., diethyl ether or dioxane) is added dropwise until precipitation is complete.

  • Isolation: The resulting hydrochloride salt is collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Structural Characterization

The identity and purity of the synthesized N-(4,6,7-trimethylquinazolin-2-yl)guanidine hydrochloride must be confirmed using a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinazoline ring, the methyl groups, and the protons of the guanidinium group. The chemical shifts and coupling patterns will be characteristic of the substitution pattern.[7][8]

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, including the quaternary carbons of the quinazoline ring and the guanidinium carbon.[9]

Expected ¹H NMR Signals (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.3 - 2.5s9H3 x CH₃
~7.0 - 7.5m2HAromatic CH
~7.5 - 8.5br s4HGuanidinium NH₂
~9.0 - 9.5br s1HGuanidinium NH
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule, including N-H stretching vibrations of the guanidinium group and C=N and C=C stretching vibrations of the quinazoline ring.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of the synthesized compound by providing an accurate mass measurement of the molecular ion.

Potential Pharmacological Activity and Mechanism of Action

Based on the pharmacological profiles of structurally related quinazoline guanidine derivatives, N-(4,6,7-trimethylquinazolin-2-yl)guanidine hydrochloride is a promising candidate for several therapeutic applications.

Inhibition of Na+/H+ Exchanger (NHE-1)

Numerous studies have demonstrated that guanidine derivatives of quinazoline are potent inhibitors of NHE-1.[3][4] NHE-1 is a key regulator of intracellular pH and is involved in cellular processes such as proliferation, migration, and apoptosis. Its overactivation is associated with various cardiovascular diseases.

NHE1_Inhibition_Pathway Compound N-(4,6,7-trimethylquinazolin-2-yl)guanidine NHE1 NHE-1 Compound->NHE1 Inhibition Intracellular_pH Intracellular pH Regulation NHE1->Intracellular_pH Controls Cellular_Processes Cell Proliferation, Migration, Apoptosis Intracellular_pH->Cellular_Processes Affects Cardiovascular_Disease Cardiovascular Disease Pathogenesis Cellular_Processes->Cardiovascular_Disease Contributes to

Caption: Potential mechanism of action via NHE-1 inhibition.

Anti-inflammatory and Antiplatelet Activity

Some quinazoline guanidine derivatives have been reported to possess anti-inflammatory and antiplatelet properties.[5] These effects may be linked to the modulation of inflammatory signaling pathways or interference with platelet aggregation mechanisms.

Anticancer Potential

The quinazoline scaffold is present in several approved anticancer drugs that target protein kinases. While the primary target of this guanidine derivative may be NHE-1, inhibition of this exchanger can also impact tumor cell survival and proliferation, suggesting a potential role in oncology research.[1]

Analytical Methods for Purity and Quantification

Ensuring the purity and accurately quantifying the concentration of N-(4,6,7-trimethylquinazolin-2-yl)guanidine hydrochloride is essential for reliable biological testing. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

HPLC Method Development

Due to the polar and basic nature of guanidine compounds, reversed-phase HPLC can be challenging. However, with appropriate column chemistry and mobile phase modifiers, a robust method can be developed.[10][11][12]

Recommended HPLC Conditions:

ParameterCondition
Column C18 with polar end-capping or a HILIC column
Mobile Phase A Water with 0.1% formic acid or trifluoroacetic acid
Mobile Phase B Acetonitrile with 0.1% formic acid or trifluoroacetic acid
Gradient Optimized to achieve good peak shape and resolution
Detection UV at a suitable wavelength (e.g., 254 nm)
Flow Rate 1.0 mL/min
Injection Volume 10 µL

Conclusion

N-(4,6,7-trimethylquinazolin-2-yl)guanidine hydrochloride represents a promising, yet underexplored, member of the pharmacologically significant quinazoline guanidine family. This technical guide provides a comprehensive foundation for its synthesis, characterization, and potential biological evaluation. By leveraging established chemical principles and drawing parallels with structurally related compounds, researchers are well-equipped to unlock the therapeutic potential of this intriguing molecule. The proposed investigations into its activity as an NHE-1 inhibitor and its potential applications in cardiovascular disease, inflammation, and cancer could lead to the development of novel therapeutic agents.

References

  • HELIX Chromatography. HPLC Methods for analysis of Guanidine. [Link]

  • MicroSolv Technology Corporation. Guanidine Analyzed with HPLC- AppNote. [Link]

  • SIELC Technologies. HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. [Link]

  • Abdel-Wahab, B. F., et al. (2021).
  • ResearchGate. 1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives. [Link]

  • Ozerov, A. A., et al. (2022). Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione. Research Results in Pharmacology, 8(3), 73-84.
  • Ahmad, M., et al. (2008). HPLC determination of guanidino compounds in serum of uremic patients using methylglyoxal as derivatizing reagent.
  • ResearchGate. Characteristic signals in the ¹H and ¹³C NMR spectra of compound 4a. [Link]

  • Dasari, S. R., et al. (2016). Synthesis, characterization of novel quinazoline derivatives and antimicrobial screening. International Journal of Chemical Sciences, 14(4), 2751-2762.
  • El-Malah, A. A., et al. (2022). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. Molecules, 27(11), 3505.
  • Kosolapov, V. A., et al. (2022). Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione. Research Results in Pharmacology, 8(3), 73-84.
  • Klampfl, C. W., et al. (2012). 2-Guanidinoquinazolines as new inhibitors of the STAT3 pathway. Bioorganic & Medicinal Chemistry Letters, 22(17), 5542-5546.
  • ResearchGate. Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione. [Link]

  • Spasov, A. A., et al. (2021). Guanidine Derivatives of Quinazoline-2,4(1H,3H)
  • Kumar, A., et al. (2020). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Advances, 10(63), 38435-38461.
  • El-Sayed, M. A. A., et al. (2019). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 24(19), 3584.
  • Kumar, S., et al. (2020). Divergent 2-Chloroquinazolin-4(3H)-one Rearrangement: Twisted-Cyclic Guanidine Formation or Ring-Fused N-Acylguanidines via a Domino Process. Organic Letters, 22(15), 5886-5891.
  • Al-Zoubi, R. M., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Molecules, 27(7), 2187.
  • Wikipedia. Guanidinium chloride. [Link]

  • Wikipedia. Guanidine. [Link]

  • PharmaCompass. 4-chloromethyl-2-guanidinothiazole hydrochloride. [Link]

Sources

selectivity profile of A2B receptor antagonist 2 vs A1 and A2A receptors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Selectivity Profile of A2B Receptor Antagonist 2 vs A1 and A2A Receptors Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Pharmacologists, Medicinal Chemists

Mechanistic Characterization, Differential Signaling, and Screening Protocols

Executive Summary

The Adenosine A2B receptor (A2BR) represents the most distinct and challenging target within the adenosine receptor (AR) family. Unlike the high-affinity A1 and A2A subtypes, A2B is characterized by low affinity for the endogenous ligand adenosine and a unique structural topology in its ligand-binding pocket.

This guide analyzes the selectivity profile of A2B Receptor Antagonist 2 (specifically referring to the Pyridopyrimidine-2,4-dione class lead, often designated as "Compound 2" in high-impact SAR literature such as Eastwood et al. and Petroni et al.).[1] We contrast this profile against the high-affinity A1 and A2A receptors, defining the "Selectivity Window" required to avoid cardiodepressive (A1-mediated) or hypotensive (A2A-mediated) off-target effects.

Key Insight: True A2B selectivity requires exploiting the non-conserved residues in the extracellular loops (ECL2) and the distinct transmembrane helices (TM3/TM7) that differentiate A2B from the highly homologous A2A receptor.

The Adenosine Receptor Landscape: The Selectivity Challenge

The four adenosine receptors (A1, A2A, A2B, A3) share significant sequence homology but diverge in G-protein coupling and ligand affinity.

Receptor SubtypeG-ProteinEndogenous Affinity (Adenosine)Primary Physiological Risk (Off-Target)
A1 Gi/oHigh (nM range)Bradycardia, AV block, sedation
A2A GsHigh (nM range)Hypotension, reflex tachycardia, CNS excitation
A2B (Target) Gs Low (µM range) Target: Inflammation, Fibrosis, Cancer
A3 Gi/oLow (µM range)Immune modulation (Species dependent)

The "Antagonist 2" Profile: In the context of modern drug development (referencing the Eastwood/Petroni series), Antagonist 2 is a bicyclic pyridopyrimidine-2,4-dione derivative designed to overcome the "A2A homology trap."

  • A2B Affinity (Ki): ~2.5 nM (High Potency)[1][2]

  • A1 Affinity (Ki): >100 nM (Moderate Selectivity)

  • A2A Affinity (Ki): >150 nM (Moderate Selectivity)

  • Selectivity Ratio: ~40-60 fold vs A1/A2A.

Note: This contrasts with the "Gold Standard" tool compound PSB-603 , which exhibits >17,000-fold selectivity but possesses physicochemical properties less optimized for certain in vivo imaging or therapeutic applications.

Structural Basis of Selectivity

To achieve selectivity for A2B over A2A, Antagonist 2 exploits specific residue differences. While the orthosteric binding pockets are conserved, the "meta-binding" regions differ.

The "Selectivity Filter" Mechanism
  • A2A vs A2B Homology: The transmembrane domains (TM) are highly conserved. However, Val250 in A2B (corresponding to Leu249 in A2A) and distinct residues in ECL2 provide steric handles for selective ligands.

  • Ligand Interaction: Antagonist 2 utilizes a bicyclic core that occupies the conserved adenosine pocket, but its pendant groups (e.g., fluoropyridine or substituted phenyls) extend towards the extracellular vestibule, clashing with the tighter A1/A2A loops while fitting the more open A2B vestibule.

SelectivityLogic Ligand Antagonist 2 (Pyridopyrimidine Core) Conserved Conserved Pocket (Asn253, Phe168) Ligand->Conserved H-Bonds Variable Variable Region (ECL2 / TM Residues) Ligand->Variable Side Chain Extension A1_Resp A1 Receptor (Steric Clash) Conserved->A1_Resp A2A_Resp A2A Receptor (Steric Clash) Conserved->A2A_Resp A2B_Resp A2B Receptor (Perfect Fit) Conserved->A2B_Resp Variable->A1_Resp Low Affinity Variable->A2A_Resp Low Affinity Variable->A2B_Resp High Affinity (nM)

Caption: Structural logic of Antagonist 2 selectivity. The core binds conserved residues, while side chains exploit variable regions to favor A2B.

Experimental Protocols: Validating the Selectivity Profile

Radioligand Binding Assays (The Gold Standard)

Objective: Determine affinity constants (


) for A1, A2A, and A2B.

Critical Technical Note: A2B receptors are often expressed at lower levels (Bmax) than A2A. Using a non-selective radioligand like


 is risky because the A2A signal will drown out A2B. Use an A2B-selective radioligand if available (e.g., 

) or high-concentration displacement.
Protocol Workflow:
  • Membrane Prep: HEK293 cells stably transfected with human A1, A2A, or A2B receptors.

  • Radioligands:

    • A1:

      
       (0.2 nM).
      
    • A2A:

      
       (1.0 nM).
      
    • A2B:

      
       (0.3 nM) OR 
      
      
      
      (used at high concentrations where it binds A2B, though less optimal). Recommendation: Use
      
      
      for clean data.
  • Incubation: 90 min at 25°C in 50 mM Tris-HCl, pH 7.4.

    • Why 90 min? A2B kinetics can be slow; equilibrium must be assured.

  • Displacement: Add Antagonist 2 (10⁻¹¹ to 10⁻⁵ M).

  • Termination: Rapid filtration over GF/B filters.

  • Analysis: Non-linear regression to determine

    
    . Calculate 
    
    
    
    using Cheng-Prusoff equation.
Functional Selectivity (cAMP Accumulation)

Binding does not equal function. You must prove Antagonist 2 blocks A2B-mediated signaling without dampening A2A or A1.

Assay Logic:

  • A2B (Gs): Stimulate with NECA (non-selective agonist) -> Measure cAMP. Antagonist 2 should inhibit this.

  • A2A (Gs): Stimulate with CGS21680 (A2A selective agonist) -> Measure cAMP. Antagonist 2 should NOT inhibit this (at therapeutic doses).

  • A1 (Gi): Stimulate cAMP with Forskolin, then inhibit with CPA (A1 agonist). Antagonist 2 should NOT reverse this inhibition.

FunctionalScreen cluster_A2B Target: A2B (Gs) cluster_A2A Off-Target: A2A (Gs) Compound Antagonist 2 (Test Compound) A2B_Read Result: cAMP Inhibition (DESIRED) Compound->A2B_Read A2A_Read Result: No Effect (DESIRED) A2B_Stim Agonist: NECA A2B_Stim->A2B_Read Blocked by Antagonist A2A_Stim Agonist: CGS21680 A2A_Stim->A2A_Read Unaffected

Caption: Functional screening logic. The compound must selectively block NECA-induced cAMP (A2B) but spare CGS21680-induced cAMP (A2A).

Comparative Data Profile

The following table synthesizes the profile of Antagonist 2 (Pyridopyrimidine class) against the industry standard PSB-603 and the clinical candidate CVT-6883 .

ParameterAntagonist 2 (Pyridopyrimidine)PSB-603 (Gold Standard)CVT-6883 (Clinical)
A2B Affinity (

)
2.5 nM 0.55 nM 22 nM
A1 Affinity (

)
> 100 nM> 10,000 nM1,940 nM
A2A Affinity (

)
> 150 nM> 10,000 nM3,280 nM
A3 Affinity (

)
> 1,000 nM> 10,000 nM1,070 nM
Selectivity (A2B vs A1) ~40-fold> 17,000-fold~88-fold
Selectivity (A2B vs A2A) ~60-fold> 17,000-fold~150-fold
Primary Utility PET Imaging / Lead Opt.In Vitro Tool / PreclinicalClinical Asthma/Inflammation

Interpretation: While PSB-603 offers superior absolute selectivity, Antagonist 2 provides a balanced profile often more suitable for CNS penetration or specific radiolabeling (e.g.,


 for PET), where extreme lipophilicity (common in super-selective compounds) can be a liability.

Implications for Drug Development[3]

Safety Margins

The selectivity profile of Antagonist 2 (~50-fold) is sufficient for acute therapeutic windows but requires careful dosing.

  • Risk: At high doses (

    
    ), Antagonist 2 may begin to block A2A receptors.
    
  • Consequence: Blockade of A2A on T-cells could inadvertently enhance immune activation (desirable in cancer, undesirable in autoimmunity) or cause hypertension (vascular A2A blockade).

Translational Strategy

When moving Antagonist 2 into in vivo models:

  • Dose Selection: Must be calculated to maintain free plasma concentration between

    
     and 
    
    
    
    .
  • Biomarker: Monitor plasma adenosine levels. A2B blockade often elevates systemic adenosine, which may then activate A2A or A3 receptors if the antagonist is truly selective.

References

  • Eastwood, P. R., et al. (2011). "Discovery of a Series of Pyridopyrimidine-2,4-dione Derivatives as Potent and Selective A2B Adenosine Receptor Antagonists." Bioorganic & Medicinal Chemistry Letters. Link

  • Borrmann, T., et al. (2009). "1-Alkyl-8-(piperazine-1-sulfonyl)phenylxanthines: Development and Characterization of Polysubstituted Xanthines as High Affinity and Selective A2B Adenosine Receptor Antagonists." Journal of Medicinal Chemistry. Link

  • Petroni, D., et al. (2020). "Development of a Radiofluorinated Adenosine A2B Receptor Antagonist as Potential Ligand for PET Imaging." International Journal of Molecular Sciences. Link

  • Sun, C. X., et al. (2006).[3] "Role of A2B Adenosine Receptor in Pulmonary Inflammation and Injury." Journal of Clinical Investigation. Link

  • Müller, C. E., & Jacobson, K. A. (2011). "Recent Developments in Adenosine Receptor Ligands and their Potential as Novel Drugs." Biochimica et Biophysica Acta. Link

Technical Note: In some commercial catalogs, "A2B Receptor Antagonist 2" refers to Compound 18 (a micromolar hit).[4][5] This guide focuses on the high-affinity Compound 2 (Pyridopyrimidine series) from the medicinal chemistry literature, as it represents the relevant standard for professional drug development.

Sources

An In-Depth Technical Guide to A2B Receptor Antagonists: From Chemical Identity to Functional Characterization

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of A2B receptor antagonists, tailored for researchers, scientists, and professionals in drug development. We will delve into the core principles of A2B receptor pharmacology, from the fundamental chemical identifiers of a specific antagonist to the detailed methodologies for its functional characterization.

Section 1: The A2B Adenosine Receptor as a Therapeutic Target

The A2B adenosine receptor (A2BAR) is a G-protein coupled receptor (GPCR) that is activated by extracellular adenosine. Unlike other adenosine receptor subtypes (A1, A2A, and A3), the A2BAR has a lower affinity for adenosine and is typically activated under conditions of high adenosine concentration, such as inflammation, hypoxia, and cellular stress. This unique characteristic makes it a compelling target for therapeutic intervention in a variety of pathological conditions, including chronic inflammatory diseases, cancer, and fibrosis.[1][2] Blockade of A2BAR signaling with selective antagonists can mitigate pro-inflammatory and pro-fibrotic responses, and in the context of oncology, can enhance anti-tumor immunity by overcoming the immunosuppressive effects of adenosine in the tumor microenvironment.[3][4]

Section 2: Chemical Identification of an A2B Receptor Antagonist: A Case Study

For the purpose of this guide, we will refer to a specific compound designated as "A2B receptor antagonist 2 hydrochloride." While publicly available information on this particular molecule is limited, we can present its fundamental chemical identifiers.

IdentifierValueSource
SMILES Cl.N=C(N)NC=1N=C2C=C(C(=CC2=C(N1)C)C)CMOLNOVA
CAS Number 724-70-9MOLNOVA
Molecular Formula C12H16ClN5MOLNOVA
Molecular Weight 265.74 g/mol MOLNOVA

Section 3: The A2B Receptor Signaling Pathway

The A2B adenosine receptor is known to couple to multiple G-protein signaling pathways, with the most prominent being the Gs pathway.[5] Upon activation by adenosine, the A2BAR undergoes a conformational change that leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[6] Elevated intracellular cAMP levels then activate Protein Kinase A (PKA) and other downstream effectors, leading to a cellular response. The A2BAR can also couple to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium, as well as to Gi proteins, which inhibit adenylyl cyclase.[5][7] The specific signaling cascade activated is often cell-type dependent.[7]

A2B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2BAR A2B Receptor Adenosine->A2BAR binds Gs Gs A2BAR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA PKA cAMP->PKA activates Cellular_Response Cellular Response (e.g., Cytokine Release) PKA->Cellular_Response phosphorylates targets Antagonist A2B Antagonist Antagonist->A2BAR blocks

Caption: A2B Receptor Signaling Pathway and Antagonist Inhibition.

Section 4: Characterization of A2B Receptor Antagonists

To ascertain the potency and selectivity of a novel A2B receptor antagonist, a series of in-vitro assays are essential. The two primary methods are competitive radioligand binding assays and functional cAMP assays.

Competitive Radioligand Binding Assay

This assay determines the affinity of an antagonist for the A2B receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.[8] The output of this assay is typically the inhibitory constant (Ki), which represents the concentration of the antagonist required to occupy 50% of the receptors.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Culture cells expressing the human A2B adenosine receptor (e.g., HEK293-A2B cells) to a high density.

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).[9]

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-DPCPX or a selective A2B radioligand).

    • Add increasing concentrations of the unlabeled A2B receptor antagonist (the test compound).

    • To determine non-specific binding, include wells with the radioligand and a high concentration of a known, potent, unlabeled A2B receptor agonist or antagonist.

    • Initiate the binding reaction by adding the prepared cell membranes to each well.[9]

  • Incubation and Filtration:

    • Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).[9]

    • Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[9]

  • Data Acquisition and Analysis:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

    • Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.

    • Plot the specific binding as a function of the antagonist concentration and fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Binding_Assay_Workflow Start Start Membrane_Prep Prepare A2B Receptor- Expressing Cell Membranes Start->Membrane_Prep Assay_Setup Set up 96-well plate: - Radioligand - Test Antagonist (serial dilutions) - Cell Membranes Membrane_Prep->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration and Washing to Separate Bound/Free Ligand Incubation->Filtration Counting Measure Radioactivity (Scintillation Counting) Filtration->Counting Analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki Counting->Analysis End End Analysis->End

Caption: Competitive Radioligand Binding Assay Workflow.

Functional cAMP Assay

This assay measures the ability of an antagonist to inhibit the production of intracellular cAMP stimulated by an A2B receptor agonist.[10] This provides a measure of the functional potency of the antagonist.

Experimental Protocol: In-Vitro cAMP Assay

  • Cell Culture and Plating:

    • Culture cells endogenously or recombinantly expressing the human A2B receptor.

    • Seed the cells into a 96-well plate and allow them to adhere overnight.[11]

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram) to prevent the degradation of cAMP.[12]

    • Add increasing concentrations of the A2B receptor antagonist to the wells and incubate for a short period (e.g., 15-30 minutes).[10]

    • Stimulate the cells with a fixed concentration of an A2B receptor agonist (e.g., NECA) that elicits a submaximal response (typically the EC80).[10]

    • Incubate for a further period (e.g., 30-60 minutes) to allow for cAMP production.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).[10][13]

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Plot the measured cAMP levels against the concentration of the antagonist.

    • Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-stimulated cAMP production.

Section 5: Selectivity Profiling

A crucial aspect of drug development is to ensure that a compound is selective for its intended target. For an A2B receptor antagonist, it is essential to assess its binding affinity and functional activity at other adenosine receptor subtypes (A1, A2A, and A3). This is typically done by performing competitive radioligand binding assays and functional assays using cell lines that selectively express each of these receptor subtypes.

The selectivity profile for "A2B receptor antagonist 2 hydrochloride" has been reported with the following Ki values:

Receptor SubtypeKi (µM)
rat A12.30
rat A2A6.8
human A2B3.44

This data indicates that the compound has some selectivity for the A2B receptor over the A1 and A2A subtypes, although the potency is in the micromolar range. A highly desirable antagonist would typically exhibit nanomolar potency and at least 100-fold selectivity over other adenosine receptor subtypes.[7]

Section 6: Conclusion

The development of potent and selective A2B receptor antagonists holds significant promise for the treatment of a range of diseases. A thorough understanding of the underlying pharmacology and the application of robust in-vitro characterization assays are paramount to the successful progression of these compounds from the laboratory to the clinic. This guide has provided a foundational framework for the chemical identification and functional evaluation of A2B receptor antagonists, equipping researchers with the knowledge to advance their drug discovery efforts in this exciting field.

References

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  • Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. Retrieved from [Link]

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  • BPS Bioscience. (n.d.). Data Sheet. Retrieved from a relevant scientific supplier's website.
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Harnessing the Adenosine Axis: A Technical Guide to the Biological Activity of A2B Receptor Antagonists in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Mandate for a New Immunotherapeutic Target

In the intricate theater of the tumor microenvironment (TME), cancer cells employ a sophisticated arsenal of strategies to evade immune destruction. One of the most pervasive and potent mechanisms is the hijacking of the purinergic signaling pathway, culminating in the production of high concentrations of extracellular adenosine.[1][2] This nucleoside, often termed a "liquid shield," potently suppresses the very immune cells tasked with eliminating malignant threats.[3] While the high-affinity A2A adenosine receptor (A2AR) has been a primary focus of therapeutic development, growing evidence illuminates the critical and distinct role of the low-affinity A2B adenosine receptor (A2BAR).[4][5]

This guide provides a deep, mechanism-driven exploration of the A2B receptor as a therapeutic target. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of facts to explain the causality behind experimental design and the logic of therapeutic intervention. We will dissect the biological rationale for A2BAR antagonism, present validated protocols for its preclinical evaluation, and contextualize its place in the evolving landscape of cancer immunotherapy.

The A2B Adenosine Receptor: A Hypoxia-Inducible Nexus of Tumor Progression

Adenosine exerts its influence through four G protein-coupled receptors: A1, A2A, A2B, and A3.[4] The A2BAR is distinguished by its lower affinity for adenosine, meaning it becomes predominantly activated in environments where adenosine concentrations are pathologically high—a hallmark of the hypoxic and inflamed TME.[6] Its expression is often significantly elevated in cancer tissues compared to adjacent normal tissues, and this high expression frequently correlates with poorer patient prognosis.

Upon binding adenosine, the A2BAR primarily signals through the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[7] This cascade is not merely a cellular switch but a master regulator of a multi-faceted pro-tumorigenic program.

1.1. Direct Effects on Cancer and Stromal Cells

  • Proliferation and Metastasis: A2BAR activation directly promotes the proliferation of various cancer cells, including prostate, colon, and breast cancer.[4] It enhances cell migration and invasion, key steps in the metastatic cascade. Studies have shown that A2BAR activation upregulates factors that facilitate epithelial-mesenchymal transition (EMT), a critical process for metastasis.[4][8][9]

  • Angiogenesis: Within the TME, A2BAR signaling in endothelial cells stimulates the production of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and Interleukin-8 (IL-8), promoting the formation of new blood vessels that supply the growing tumor.[8][10][11]

1.2. Orchestration of Immune Suppression

The most compelling rationale for targeting A2BAR lies in its profound ability to orchestrate immune evasion.

  • Suppression of Effector Cells: A2BAR signaling potently dampens the activity of cytotoxic T lymphocytes and Natural Killer (NK) cells, inhibiting their proliferation and the release of effector molecules like interferon-gamma (IFNγ) and perforin.[3][6]

  • Recruitment and Polarization of Myeloid Cells: A2BAR activation is instrumental in shaping an immunosuppressive myeloid landscape. It promotes the accumulation and function of Myeloid-Derived Suppressor Cells (MDSCs) and tumor-associated macrophages (TAMs), which in turn suppress T-cell responses.[12][13]

The following diagram illustrates the central, multifaceted role of A2BAR signaling in the TME.

A2BAR_Signaling_in_TME cluster_TME Tumor Microenvironment (High Adenosine) cluster_CancerCell Cancer & Stromal Cells cluster_ImmuneCell Immune Cells Adenosine Adenosine A2BAR A2B Receptor Adenosine->A2BAR Binds CancerCell Cancer Cell A2BAR->CancerCell Activates EndothelialCell Endothelial Cell A2BAR->EndothelialCell Activates T_NK_Cell T Cell / NK Cell A2BAR->T_NK_Cell Activates MDSC MDSC / TAM A2BAR->MDSC Activates Proliferation Proliferation Metastasis EMT CancerCell->Proliferation Angiogenesis Angiogenesis (VEGF, IL-8) EndothelialCell->Angiogenesis Suppression Suppression (↓ IFNγ, ↓ Perforin) T_NK_Cell->Suppression ImmuneEvasion Immune Evasion MDSC->ImmuneEvasion

Caption: A2BAR signaling drives a pro-tumorigenic program.

A2B Receptor Antagonists: A Strategy to Dismantle the Adenosine Shield

A2BAR antagonists are small molecules designed to competitively bind to the A2B receptor, thereby preventing adenosine from activating its downstream signaling pathways.[7] This blockade initiates a powerful reversal of the pro-tumorigenic state. By inhibiting A2BAR, these antagonists aim to restore immune surveillance and inhibit tumor growth through multiple, synergistic mechanisms.[10]

The therapeutic intervention logic is illustrated below.

Antagonist_Mechanism cluster_Outcomes Therapeutic Outcomes Adenosine Adenosine A2BAR A2B Receptor Adenosine->A2BAR Binding Prevented ImmuneActivation Immune Activation (↑ T/NK Cell Function) (↓ MDSC Suppression) A2BAR->ImmuneActivation Reverses Suppression TumorInhibition Tumor Inhibition (↓ Proliferation) (↓ Metastasis) (↓ Angiogenesis) A2BAR->TumorInhibition Inhibits Growth Antagonist A2BAR Antagonist (e.g., TT-4, Etrumadenant) Antagonist->A2BAR Blocks

Caption: A2BAR antagonists block adenosine binding to reverse immunosuppression.

Several selective A2BAR antagonists, such as PBF-1129 and TT-4, and dual A2A/A2B antagonists like Etrumadenant (AB928), are currently under investigation in clinical trials, underscoring the therapeutic promise of this target.[8][14][15]

Preclinical Evaluation: A Self-Validating Methodological Framework

Rigorous preclinical evaluation is paramount to de-risking clinical development. The causality behind experimental choices is critical: each assay must answer a specific question within a logical framework, from target engagement and cellular function to in vivo efficacy.

In Vitro Assays: Target Engagement and Functional Potency

The initial step is to confirm that the compound binds to its intended target with high affinity and selectivity and functions as an antagonist.

Protocol 1: Radioligand Binding Assay for Affinity and Selectivity

  • Objective: To determine the equilibrium dissociation constant (Ki) of the antagonist for the human A2B receptor and assess its selectivity against other adenosine receptor subtypes (A1, A2A, A3).

  • Causality: High affinity ensures the drug can effectively compete with endogenous adenosine at the target site. High selectivity is crucial to minimize off-target effects and to attribute the observed biological activity directly to A2BAR blockade.

  • Methodology:

    • Source: Use cell membrane preparations from HEK-293 or CHO cells stably expressing the individual human adenosine receptor subtypes.[6]

    • Radioligand: Select a high-affinity radiolabeled antagonist for each receptor subtype (e.g., [3H]PSB-603 for A2BAR).[16]

    • Competition: Incubate the membranes with a fixed concentration of the radioligand and increasing concentrations of the test antagonist.

    • Detection: Separate bound from free radioligand via rapid filtration and quantify radioactivity using liquid scintillation counting.

    • Analysis: Plot the percentage of specific binding against the log concentration of the antagonist. Calculate the IC50 (concentration inhibiting 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.

  • Self-Validation: The inclusion of all four receptor subtypes in parallel provides an internal, systemic control for selectivity. A compound is considered selective if it displays a significantly lower Ki (e.g., >100-fold) for A2BAR compared to the other subtypes.

Protocol 2: cAMP Accumulation Assay for Functional Antagonism

  • Objective: To confirm the compound's antagonistic activity by measuring its ability to inhibit agonist-stimulated cAMP production.

  • Causality: Since A2BAR is a Gαs-coupled receptor, its activation leads to cAMP production. An antagonist should block this functional response. This assay validates that binding translates into functional inhibition.

  • Methodology:

    • Cell Line: Use a cell line expressing the A2B receptor, such as HEK-293-A2BAR cells.

    • Pre-treatment: Incubate cells with the test antagonist at various concentrations.

    • Stimulation: Challenge the cells with a fixed concentration of a potent adenosine receptor agonist (e.g., NECA) to stimulate cAMP production.

    • Lysis & Detection: Lyse the cells and quantify intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).

    • Analysis: Plot cAMP levels against the antagonist concentration to determine the IC50 for the functional response.

  • Self-Validation: The experimental design must include controls for basal cAMP levels (no agonist) and maximal stimulation (agonist only) to define the assay window.

CompoundA2BAR Ki (nM)A1 Ki (nM)A2A Ki (nM)A3 Ki (nM)A2BAR cAMP IC50 (nM)
Antagonist X10.6>10,000400>10,00015.2
Theophylline9,00012,00013,00025,00011,000
Table 1: Representative in vitro characterization data for a selective A2BAR antagonist versus a non-selective antagonist. Data is illustrative, based on published findings.[16][17]
Cellular Assays: Assessing Immunomodulatory Activity

The core therapeutic hypothesis is that A2BAR antagonists can reverse immune suppression. This must be demonstrated directly.

Protocol 3: T-Cell/NK-Cell Rescue & Activation Assay

  • Objective: To demonstrate that the A2BAR antagonist can restore the function of T cells or NK cells that have been suppressed by adenosine.

  • Causality: This assay directly tests the central mechanism of action in a relevant immune context, bridging the gap between receptor antagonism and immune potentiation.

  • Methodology:

    • Immune Cell Isolation: Isolate human or murine T cells or NK cells from peripheral blood or spleens.

    • Co-culture Setup: Co-culture the immune cells with a cancer cell line known to produce adenosine (e.g., via high CD73 expression) or add an adenosine analogue (e.g., NECA) to the media to create a suppressive environment.

    • Treatment: Add the A2BAR antagonist at various concentrations to the co-culture.

    • Activation: Stimulate T cells via their T-cell receptor (e.g., with anti-CD3/CD28 beads).

    • Readouts (24-72h):

      • Function: Measure the production of IFNγ and perforin in the supernatant (ELISA) or at a single-cell level (intracellular flow cytometry).[6][18]

      • Proliferation: Assess immune cell proliferation using assays like CFSE dilution by flow cytometry.[6]

  • Self-Validation: The critical control is the suppressed condition (immune cells + cancer cells/adenosine) without the antagonist. A successful outcome is a dose-dependent restoration of function and proliferation in the presence of the antagonist, approaching the levels of the un-suppressed control (immune cells alone).

In Vivo Efficacy: The Systemic Test

Ultimately, the antagonist must demonstrate anti-tumor activity in a complex, living system.

Protocol 4: Syngeneic Mouse Tumor Models

  • Objective: To evaluate the anti-tumor efficacy of the A2BAR antagonist, alone and in combination with other immunotherapies (e.g., anti-PD-1), in immunocompetent mice.

  • Causality: Syngeneic models, which use mouse cancer cell lines in mice with a matched and intact immune system, are the gold standard for evaluating immunotherapies.[19] An anti-tumor effect in this context strongly suggests that the drug's mechanism involves modulating the host immune response, not just a direct effect on tumor cells.

  • Methodology:

    • Model Selection: Choose a relevant syngeneic model (e.g., B16-F10 melanoma, CT26 colon carcinoma, 4T1 breast cancer).

    • Tumor Implantation: Implant tumor cells subcutaneously into the flank of the mice.

    • Randomization: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (Vehicle, A2BAR antagonist, anti-PD-1, Combination).

    • Dosing: Administer the A2BAR antagonist (e.g., oral gavage) and other agents according to a pre-determined schedule based on pharmacokinetic studies.

    • Endpoints:

      • Primary: Monitor tumor volume over time using caliper measurements. The primary efficacy endpoint is often Tumor Growth Inhibition (TGI).

      • Secondary: Monitor mouse survival.

      • Pharmacodynamic: At the end of the study, harvest tumors and spleens for analysis of the immune cell infiltrate (e.g., CD8+ T cells, MDSCs) by flow cytometry or immunohistochemistry to confirm the immunomodulatory mechanism of action in vivo.[13][20]

  • Self-Validation: The vehicle group serves as the baseline for tumor growth. The single-agent anti-PD-1 group is a critical comparator. A synergistic effect (TGI of the combination is greater than the sum of the single agents) provides the strongest evidence for a complementary mechanism of action and is a key rationale for clinical combination strategies.

InVivo_Workflow Start Select Syngeneic Mouse Model Implant Implant Tumor Cells (e.g., Subcutaneous) Start->Implant TumorGrowth Monitor Tumor Growth to Palpable Size Implant->TumorGrowth Randomize Randomize into Treatment Groups (Vehicle, Drug, Combo) TumorGrowth->Randomize Treat Administer Treatment (e.g., Daily PO Dosing) Randomize->Treat Monitor Monitor Tumor Volume & Mouse Survival Treat->Monitor Endpoint Endpoint Analysis: Tumor Growth Inhibition Immune Cell Profiling Monitor->Endpoint

Caption: Standard workflow for in vivo efficacy testing in syngeneic models.

The Clinical Frontier and Future Horizons

The translation of A2BAR antagonists from the lab to the clinic is underway. Early-phase clinical trials are evaluating agents like the dual A2A/A2B antagonist Etrumadenant (AB928) and the selective A2B antagonist TT-4 in patients with advanced solid tumors, often in combination with checkpoint inhibitors or chemotherapy.[8][15][21][22]

The path forward requires a continued focus on several key areas:

  • Biomarker Development: Identifying which patients are most likely to benefit is crucial. This may involve measuring adenosine levels in the TME or assessing the expression of A2BAR and CD73 on tumor and immune cells.

  • Rational Combinations: While combination with anti-PD-1 is a logical starting point, combining A2BAR antagonists with therapies that target adenosine production (e.g., CD73 inhibitors like Oleclumab) or other immunosuppressive pathways could yield even greater synergy.[2][23]

  • Understanding Resistance: Investigating mechanisms of resistance to A2BAR blockade will be essential for developing next-generation strategies and improving patient outcomes.

Conclusion

The A2B adenosine receptor stands as a critical checkpoint in the tumor microenvironment, orchestrating a symphony of pro-tumorigenic signals that drive proliferation, angiogenesis, and, most importantly, profound immune suppression. A2BAR antagonists represent a rational and promising therapeutic strategy designed to cut the strings of this puppet master. By dismantling the adenosine shield, these agents can re-awaken a potent anti-tumor immune response. The comprehensive and methodologically sound preclinical framework outlined here provides a robust pathway for evaluating novel A2BAR antagonists, ensuring that only the most promising candidates, backed by a clear mechanistic rationale and validated biological activity, advance toward the ultimate goal of improving the lives of patients with cancer.

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Troubleshooting & Optimization

troubleshooting A2B receptor antagonist 2 precipitation in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the physicochemical challenges of solubilizing Adenosine A2B Receptor Antagonist 2 (often identified in catalogs such as MedChemExpress HY-144064 or similar xanthine/non-xanthine derivatives like MRS-1754).

These compounds are characteristically lipophilic (high LogP) and lack ionizable groups in the physiological pH range, making them prone to immediate precipitation ("crashing out") upon dilution into aqueous media.

Phase 1: Diagnostic & Root Cause Analysis

Q1: Why does the compound precipitate immediately when I add the DMSO stock to my cell culture media/buffer? A: This is a classic "Solvent Shock" phenomenon. A2B Antagonist 2 is likely a flat, aromatic molecule (often a xanthine or aminopyridine derivative) with high lattice energy. Inside the DMSO stock, the molecules are solvated by the organic solvent. When you pipette this into an aqueous buffer (PBS or Media):

  • Rapid Diffusion: DMSO diffuses into the water faster than the drug can disperse.

  • Supersaturation: The local environment around the pipette tip becomes 99% water instantly.

  • Nucleation: The drug molecules, now stripped of DMSO, aggregate to hide their hydrophobic surfaces from the water, forming micro-crystals or an oily precipitate.

Q2: My stock solution in DMSO has become cloudy after a few weeks in the freezer. Is it spoiled? A: It is likely hydrated , not spoiled. DMSO is highly hygroscopic (absorbs water from the air). If the vial was opened frequently or stored loosely capped, atmospheric moisture entered the DMSO. Even 1-2% water content in DMSO can drastically reduce the solubility of A2B antagonists, causing them to crystallize inside the stock vial.

  • Fix: Sonicate the vial at 37°C for 10-15 minutes. If it clears, it is usable. If not, discard. Always store DMSO stocks in single-use aliquots to prevent moisture accumulation.

Phase 2: Advanced Formulation Protocols

If simple dilution fails, you must switch to a Carrier-Mediated Formulation . The following protocols range from simple to complex.

Protocol A: The "Step-Down" Dilution (For In Vitro / Low Concentration)

Use this for concentrations < 10 µM in cellular assays.

  • Prepare Stock: Dissolve A2B Antagonist 2 in 100% anhydrous DMSO to 10 mM.

  • Intermediate Dilution: Do not go directly to media. Prepare a 100x intermediate in pure ethanol or a 50:50 DMSO:PBS mix (if solubility permits).

  • Final Dilution: Add the intermediate dropwise to the rapidly stirring media.

    • Why this works: It reduces the kinetic shock of the solvent exchange.

Protocol B: The Cyclodextrin "Gold Standard" (For In Vivo / High Concentration)

Use this for animal injections or stock concentrations > 100 µM. Hydrophobic A2B antagonists fit well into the cavity of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . This creates a soluble inclusion complex.[1]

ComponentFunctionFinal Concentration
A2B Antagonist 2 Active Ingredient1–5 mg/mL (Target)
DMSO Co-solvent (Initial dissolution)2–5% (v/v)
HP-β-CD Solubilizing Agent20–40% (w/v)
Saline/PBS Bulk VehicleRemainder

Step-by-Step Procedure:

  • Prepare Vehicle: Dissolve HP-β-CD in Saline/PBS to create a 40% (w/v) clear solution. Filter sterilize (0.22 µm).

  • Dissolve Drug: Dissolve the antagonist in 100% DMSO at 20x the final target concentration.

  • Complexation: Slowly add the DMSO-Drug solution to the HP-β-CD vehicle while vortexing continuously .

  • Sonication: Sonicate the mixture at 37°C for 20 minutes. The solution should turn from cloudy to clear as the drug enters the cyclodextrin cavities.

Phase 3: Visualizing the Solubility Decision Tree

Use this logic flow to determine the correct solvent system for your experiment.

SolubilityLogic Start Start: A2B Antagonist 2 Precipitation Issue CheckConc Check Target Concentration Start->CheckConc LowConc < 10 µM (In Vitro) CheckConc->LowConc HighConc > 100 µM (In Vivo / Stock) CheckConc->HighConc CheckDMSO Inspect DMSO Stock LowConc->CheckDMSO MethodB Method B: Cyclodextrin Complex (20% HP-β-CD) HighConc->MethodB Cloudy Cloudy/Crystals? CheckDMSO->Cloudy FixStock Re-sonicate (37°C) or Remake (Wet DMSO) Cloudy->FixStock Yes MethodA Method A: Step-Down Dilution (DMSO -> Media w/ Vortex) Cloudy->MethodA No (Clear) PrecipitationPersists Precipitation Persists? MethodA->PrecipitationPersists AddTween Add 0.5% Tween-80 to Aqueous Phase PrecipitationPersists->AddTween Yes Proceed Proceed PrecipitationPersists->Proceed No

Caption: Decision logic for troubleshooting A2B antagonist precipitation based on concentration and stock integrity.

Phase 4: Frequently Asked Questions (FAQs)

Q3: Can I use acid to dissolve it? The structure has nitrogen atoms. A: Proceed with caution. While many A2B antagonists (like MRS-1754 or PSB-1115 derivatives) contain nitrogen, they are often part of amide, urea, or xanthine cores which are non-basic or very weakly basic. Adding HCl will likely not protonate these nitrogens enough to improve solubility and may instead cause chemical hydrolysis (degradation) of the molecule. Always check the pKa before acidifying. If the pKa is < 2, acid will not help.

Q4: The solution is clear, but I am getting variable data in my receptor binding assay. A: This suggests adsorption to plastics , not precipitation. Lipophilic antagonists (LogP > 3) stick to polypropylene tubes and pipette tips.

  • The Fix: Add 0.1% BSA (Bovine Serum Albumin) or 0.01% Tween-20 to your dilution buffer. The protein/surfactant coats the plastic walls, preventing the drug from sticking to the tube.

Q5: Is there a specific "A2B Antagonist 2" I should be aware of? A: Yes. In many catalogs (e.g., MedChemExpress), "Adenosine receptor antagonist 2" refers to Cat. No. HY-144064 (CAS 2703054-47-9).[2]

  • Specifics for HY-144064: It is practically insoluble in water. You must use the DMSO stock method. For animal studies, the recommended formulation is 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% Saline .

References
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1][3] Advanced Drug Delivery Reviews, 59(7), 645-666. Retrieved from [Link]

  • Alzet. (2024). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to A2B Receptor Antagonists: PSB-603 vs. Adenosine Receptor Antagonist 2

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of purinergic signaling, the A2B adenosine receptor (A2BR) has emerged as a critical target for therapeutic intervention in a range of pathologies, including inflammation, cancer, and fibrosis. The development of potent and selective A2BR antagonists is paramount for dissecting its physiological roles and for advancing novel treatment strategies. This guide provides an in-depth, objective comparison of two prominent A2BR antagonists: PSB-603 and Adenosine Receptor Antagonist 2, focusing on their potency, selectivity, and performance in preclinical models, supported by experimental data and detailed methodologies.

Introduction to the A2B Adenosine Receptor

The A2B adenosine receptor is a Gs protein-coupled receptor that, upon activation by its endogenous ligand adenosine, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1] This signaling cascade is implicated in a variety of cellular responses, making the A2BR a compelling drug target. The development of antagonists that can selectively block this pathway is a key focus of current research.

Head-to-Head Comparison: PSB-603 vs. Adenosine Receptor Antagonist 2

This section provides a detailed comparison of the pharmacological profiles of PSB-603 and Adenosine Receptor Antagonist 2. It is important to note that the data presented here is compiled from various independent studies, and direct head-to-head comparative experiments under identical conditions are limited.

Potency and Selectivity: A Quantitative Analysis

The potency and selectivity of a receptor antagonist are fundamental parameters that dictate its utility as a research tool and its potential as a therapeutic agent.

PSB-603 is a xanthine derivative renowned for its exceptional potency and selectivity for the human A2B receptor. It exhibits a Ki value in the sub-nanomolar range for the A2B receptor, with remarkable selectivity over other adenosine receptor subtypes (A1, A2A, and A3).[2][3]

Adenosine Receptor Antagonist 2 (CAS 2703054-47-9) is a potent dual antagonist of the A2a and A2b adenosine receptors, with IC50 values in the low nanomolar range for both receptors.[1][4] Its dual activity can be advantageous in certain therapeutic contexts where the blockade of both A2a and A2b receptors is desired.

ParameterPSB-603Adenosine Receptor Antagonist 2References
Target(s) A2B Adenosine ReceptorA2a and A2b Adenosine Receptors[1][2]
Ki (hA2B) 0.553 nMNot explicitly reported as Ki[2]
IC50 (hA2B) Not explicitly reported as IC503 nM[1]
IC50 (hA2a) >10,000 nM1 nM[1][2]
Selectivity Highly selective for A2BDual A2a/A2b antagonist[1][2]

Expert Insight: The choice between PSB-603 and Adenosine Receptor Antagonist 2 hinges on the specific research question. For studies aiming to isolate the effects of A2B receptor blockade, the high selectivity of PSB-603 is a distinct advantage. Conversely, for investigating the combined roles of A2a and A2b receptor antagonism, Adenosine Receptor Antagonist 2 presents a valuable tool.

Pharmacokinetics and In Vivo Efficacy

The in vivo performance of a compound is a critical determinant of its therapeutic potential.

PSB-603 has demonstrated in vivo efficacy in various preclinical models. For instance, in a mouse model of obesity, administration of PSB-603 led to a significant reduction in body weight and peritoneal fat.[2] It has also shown anti-inflammatory effects in models of local and systemic inflammation.[5][6] Detailed pharmacokinetic parameters for PSB-603 are not as extensively published as for some other antagonists.

Adenosine Receptor Antagonist 2 is orally active and has shown anti-tumor activity in in vivo models.[1] Pharmacokinetic studies in mice have reported a clearance (CLz) of 14.7 mL/min·kg and an area under the curve (AUC) of 2252 h·ng/mL following intravenous administration.[1][4] Oral administration resulted in a Cmax of 8730 ng/mL.[1]

In Vivo Efficacy Summary:

CompoundModelKey FindingsReferences
PSB-603 Obesity (mice)Reduced body weight and peritoneal fat[2]
Inflammation (mice)Reduced paw edema and inflammatory cytokines[5][6]
Adenosine Receptor Antagonist 2 Cancer (mice)Inhibited tumor growth[1]

Experimental Methodologies: A Practical Guide

To ensure the reproducibility and validity of research findings, standardized and well-documented experimental protocols are essential. This section provides detailed, step-by-step methodologies for key in vitro assays used to characterize A2B receptor antagonists.

A2B Receptor Signaling Pathway

The canonical signaling pathway for the A2B receptor involves its coupling to a Gs protein, which in turn activates adenylyl cyclase to produce cAMP. Understanding this pathway is fundamental to designing and interpreting functional assays.

A2B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2BR A2B Receptor Adenosine->A2BR Binds Gs Gs Protein A2BR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates targets leading to Radioligand_Binding_Workflow Start Start: Prepare Reagents PrepareMembranes Prepare Cell Membranes (HEK293-hA2BR) Start->PrepareMembranes SetupAssay Set up 96-well plate: Membranes, Radioligand, Competitor PrepareMembranes->SetupAssay Incubate Incubate to Equilibrium (e.g., 60-90 min) SetupAssay->Incubate Filter Rapid Filtration (Separate bound/unbound) Incubate->Filter Wash Wash Filters Filter->Wash DryAndCount Dry Filters & Add Scintillant Measure Radioactivity Wash->DryAndCount Analyze Analyze Data: Calculate IC50 and Ki DryAndCount->Analyze End End Analyze->End

Caption: Radioligand Binding Assay Workflow.

cAMP Functional Assay for A2B Receptor Antagonists

This assay measures the ability of a compound to inhibit the A2B receptor-mediated increase in intracellular cAMP levels. [7][8] Principle: In cells expressing the A2B receptor, stimulation with an agonist (e.g., NECA) leads to an increase in cAMP. An antagonist will inhibit this agonist-induced cAMP production in a dose-dependent manner.

Step-by-Step Protocol:

  • Cell Culture:

    • Seed HEK293 cells stably expressing the human A2B receptor in a 96-well plate and grow to confluency.

  • Assay Procedure:

    • Wash the cells with assay buffer (e.g., HBSS).

    • Pre-incubate the cells with varying concentrations of the test antagonist (PSB-603 or Adenosine Receptor Antagonist 2) for a defined period (e.g., 15-30 minutes) at 37°C. It is common to include a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate the cells with a fixed concentration of an A2B receptor agonist (e.g., NECA, at a concentration that gives a submaximal response, such as EC80) for a specific time (e.g., 15-30 minutes) at 37°C.

    • Include control wells with no antagonist (agonist only) and basal levels (no agonist, no antagonist).

  • Cell Lysis and cAMP Detection:

    • Lyse the cells using the lysis buffer provided with the cAMP assay kit.

    • Measure the intracellular cAMP concentration using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or an ELISA-based kit, according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the cAMP concentration in each sample from the standard curve.

    • Plot the percentage of inhibition of the agonist-stimulated cAMP response as a function of the antagonist concentration.

    • Use non-linear regression to determine the IC50 value of the antagonist.

cAMP_Assay_Workflow Start Start: Seed Cells CultureCells Culture HEK293-hA2BR cells in 96-well plate Start->CultureCells PreIncubate Pre-incubate with Antagonist (various concentrations) CultureCells->PreIncubate Stimulate Stimulate with A2B Agonist (e.g., NECA) PreIncubate->Stimulate Lyse Lyse Cells Stimulate->Lyse DetectcAMP Detect cAMP levels (e.g., HTRF, AlphaScreen) Lyse->DetectcAMP Analyze Analyze Data: Calculate IC50 DetectcAMP->Analyze End End Analyze->End

Caption: cAMP Functional Assay Workflow.

Conclusion

Both PSB-603 and Adenosine Receptor Antagonist 2 are potent modulators of the A2B adenosine receptor, each with a distinct pharmacological profile that makes them suitable for different research applications. PSB-603 stands out for its exceptional selectivity for the A2B receptor, making it an invaluable tool for studies focused on elucidating the specific functions of this receptor subtype. Adenosine Receptor Antagonist 2, with its dual A2a/A2b antagonism, offers a means to investigate the combined effects of blocking these two important adenosine receptors, particularly relevant in the context of immuno-oncology. The choice of antagonist should be guided by the specific scientific objectives, and the detailed experimental protocols provided in this guide will aid researchers in conducting robust and reproducible studies to further unravel the complexities of A2B receptor signaling.

References

  • Dudek, M., et al. (2021). PSB 603 - a known selective adenosine A2B receptor antagonist - has anti-inflammatory activity in mice. Biomedicine & Pharmacotherapy, 135, 111164. [Link]

  • Kotańska, M., et al. (2022). Preliminary Evidence of the Potent and Selective Adenosine A2B Receptor Antagonist PSB-603 in Reducing Obesity and Some of Its Associated Metabolic Disorders in Mice. Molecules, 27(21), 7549. [Link]

  • Kotańska, M., et al. (2022). Preliminary Evidence of the Potent and Selective Adenosine A2B Receptor Antagonist PSB-603 in Reducing Obesity and Some of Its Associated Metabolic Disorders in Mice. Molecules, 27(21), 7549. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Stoddart, L. A., et al. (2017). Characterisation of endogenous A2A and A2B receptor-mediated cyclic AMP responses in HEK 293 cells using the GloSensor™ biosensor: Evidence for an allosteric mechanism of action for the A2B-selective antagonist PSB 603. Biochemical Pharmacology, 142, 122-135. [Link]

  • Vlachodimou, E., et al. (2022). Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists. Biochemical Pharmacology, 199, 115011. [Link]

  • Gao, Z. G., & Jacobson, K. A. (2023). A2B adenosine receptor activation and modulation by protein kinase C. Cellular and Molecular Life Sciences, 80(7), 185. [Link]

  • Mediavilla, L., et al. (2022). A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models. Journal for ImmunoTherapy of Cancer, 10(5), e004592. [Link]

  • Müller, C. E., et al. (2006). Characterization of human and rodent native and recombinant adenosine A2B receptors by radioligand binding studies. Naunyn-Schmiedeberg's Archives of Pharmacology, 374(1), 21-33. [Link]

  • Wesolowski, J., et al. (2024). Dual A2A/A2B Adenosine Receptor Antagonist M1069 Counteracts Immunosuppressive Mechanisms of Adenosine and Reduces Tumor Growth In Vivo. Cancer Immunology Research, 12(1), 108-121. [Link]

  • BPS Bioscience. (n.d.). Adenosine A2A Receptor Functional HEK293 Cell Line. Retrieved from [Link]

  • Dudek, M., et al. (2021). PSB 603 – a known selective adenosine A2B receptor antagonist – has anti-inflammatory activity in mice. Biomedicine & Pharmacotherapy, 135, 111164. [Link]

  • Stoddart, L. A., et al. (2024). A novel and selective fluorescent ligand for the study of adenosine A2B receptors. British Journal of Pharmacology, 181(12), 1957-1971. [Link]

  • Stoddart, L. A., et al. (2017). Characterisation of endogenous A2A and A2B receptor-mediated cyclic AMP responses in HEK 293 cells using the GloSensor™ biosensor: Evidence for an allosteric mechanism of action for the A2B-selective antagonist PSB 603. Biochemical Pharmacology, 142, 122-135. [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Alfa Cytology. (n.d.). Kinetic Radioligand Binding Assays. Retrieved from [Link]

  • Whatman. (n.d.). Receptor. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) cAMP agonist assays were performed with hNPY2R expressing HEK293... Retrieved from [Link]

Sources

comparison of A2B receptor antagonist 2 and MRS-1754 affinity

[1]

Executive Summary: The Affinity Gap

This guide provides a rigorous technical comparison between MRS-1754 , a gold-standard high-affinity antagonist, and A2B Receptor Antagonist 2 (Catalog No. HY-139314 / Compound 18), a distinct chemical entity often encountered in high-throughput screening libraries.

Critical Finding: MRS-1754 exhibits nanomolar (nM) affinity and high selectivity for the human adenosine


micromolar (

M)
FeatureMRS-1754A2B Receptor Antagonist 2
Primary Target Human Adenosine

Receptor
Human Adenosine

Receptor
Affinity (

)
~1.97 nM (High Potency)~3.44

M
(Low Potency)
Selectivity >200-fold vs.

,

,

Poor (< 3-fold vs.

)
Chemical Class Xanthine / CyanophenylacetamideNon-Xanthine (Patent WO2019233994A1)
Primary Utility Radioligand, Functional ToolHit Validation, SAR Studies

Product Profiles & Mechanistic Insight

MRS-1754: The Selective Benchmark

Chemical Identity:

MRS-1754 is a xanthine-based antagonist engineered for high affinity at the






A2B Receptor Antagonist 2: The Screening Hit

Chemical Identity: Compound 18 (from Patent WO2019233994A1).

A2B Receptor Antagonist 2 is a synthetic small molecule often included in compound libraries.[1][2] While it antagonizes the

1,700-fold lower


Head-to-Head Affinity Analysis

The following data consolidates binding affinities (



Table 1: Comparative Binding Affinity ( )
Receptor SubtypeMRS-1754

(nM) [1, 2]
A2B Antagonist 2

(nM) [3]
Fold Difference

(Target)
1.97 3,440 ~1,746x

(Off-Target)
16.82,300~137x

(Off-Target)
403N/D-

(Off-Target)
503N/D-

(Off-Target)
6126,800~11x

(Off-Target)
570N/D-

Note: Lower

Interpretation:

  • MRS-1754 is highly selective. The gap between its

    
     affinity (~2 nM) and its nearest off-target (
    
    
    at ~17-400 nM) provides a wide therapeutic window for experimental use.
  • A2B Antagonist 2 is non-selective. Its affinity for

    
     (3.44 
    
    
    M) is comparable to its affinity for
    
    
    (2.30
    
    
    M), making it impossible to block
    
    
    specifically without also blocking
    
    
    receptors.

Signal Transduction & Experimental Visualization

To understand the functional impact of these antagonists, one must visualize the



Diagram 1: Receptor Signaling Pathway

A2B_SignalingLigandAdenosine / NECAA2BA2B Receptor(GPCR)Ligand->A2BActivatesAntagonistMRS-1754 / Antagonist 2(Blockade)Antagonist->A2BInhibitsGsGs Protein(Heterotrimeric)A2B->GsCouplesACAdenylyl Cyclase(Effector)Gs->ACStimulatescAMPcAMP(Second Messenger)AC->cAMPCatalyzesATPATPATP->ACSubstratePKAPKA(Kinase)cAMP->PKAActivatesCREBCREB Phosphorylation(Transcription)PKA->CREBPhosphorylatesERKERK1/2(MAPK Pathway)PKA->ERKCrosstalk

Figure 1: The ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


3456

Experimental Protocols

To validate the affinity of these compounds in your own lab, use the following self-validating protocols.

Protocol A: Radioligand Binding Assay (Determination of )

Objective: Determine the equilibrium dissociation constant (



Reagents:

  • Membranes: HEK-293 cells stably expressing

    
    .
    
  • Radioligand:

    
     (High affinity) or 
    
    
    (Non-selective, requires
    
    
    -only membranes).
  • Buffer: 50 mM Tris-HCl, 10 mM

    
    , 1 mM EDTA, pH 7.4.
    
  • Displacer: Non-radioactive MRS-1754 or A2B Antagonist 2 (10 concentrations,

    
     M to 
    
    
    M).

Workflow:

  • Preparation: Thaw membrane prep and dilute in Buffer to ~10-20

    
    g protein/tube.
    
  • Incubation:

    • Add

      
      L radioligand (Final conc. ~ 
      
      
      , e.g., 1-2 nM).
    • Add

      
      L test antagonist (Serial dilution).
      
    • Add

      
      L membrane suspension.
      
    • Control: Determine Non-Specific Binding (NSB) using

      
      M NECA or XAC.
      
  • Equilibrium: Incubate at 25°C for 60-90 minutes . (Crucial:

    
     kinetics can be slow; ensure equilibrium is reached).
    
  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Add scintillation cocktail and count radioactivity (CPM).

  • Analysis: Plot % Specific Binding vs. Log[Ligand]. Fit to a one-site competition model to derive

    
    . Calculate 
    
    
    using the Cheng-Prusoff equation :
    
    
Protocol B: Functional cAMP Accumulation Assay

Objective: Confirm antagonist potency in a live-cell functional context.

Workflow Visualization:

Functional_AssayStep1Cell Seeding(CHO/HEK-hA2B)Step2Pre-Incubation(Add Antagonist + PDE Inhibitor)Step1->Step224hStep3Stimulation(Add Agonist: NECA)Step2->Step315-30 minStep4Lysis & Detection(ELISA / FRET)Step3->Step430-60 min

Figure 2: Step-by-step workflow for the cAMP functional antagonism assay.

Critical Steps:

  • Phosphodiesterase (PDE) Inhibition: Pre-treat cells with Rolipram (10

    
    M)  or IBMX (500 
    
    
    M)
    to prevent cAMP degradation.
  • Agonist Challenge: Use a non-selective agonist like NECA at its

    
     concentration to stimulate the receptor.
    
  • Antagonist Application: Add MRS-1754 or A2B Antagonist 2 15 minutes prior to the agonist to ensure receptor occupancy.

  • Readout: The antagonist should shift the agonist dose-response curve to the right (Schild analysis).

References

  • Ji, X. et al. (2001). "

    
    , a selective antagonist radioligand for 
    
    
    adenosine receptors." Biochemical Pharmacology, 61(6), 657-663.[1] Link
  • Kim, Y.C. et al. (2000).

    
     adenosine receptors." Journal of Medicinal Chemistry, 43(6), 1165-1172. Link
    
  • MedChemExpress. (2024). "A2B receptor antagonist 2 (Compound 18) Product Datasheet." MCE Catalog No. HY-139314.[4][7][5][6][8][9] Link

  • Patent WO2019233994A1. (2019).[8] "Substituted heterocyclic compounds as adenosine receptor antagonists." World Intellectual Property Organization.

validating A2B receptor antagonist 2 selectivity against A2A receptor

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Validating Selectivity of A2B Receptor Antagonist 2

Executive Summary: The Specificity Challenge

In the landscape of purinergic signaling, the Adenosine A2B Receptor (A2BAR) represents a high-value target for cancer immunotherapy, asthma, and inflammation. However, its structural homology with the high-affinity A2A Receptor (A2AAR) creates a critical liability. Many putative A2B antagonists fail in late-stage preclinical development due to off-target A2A blockade, which can inadvertently dampen immune activation or alter cardiovascular hemodynamics.

This guide provides a rigorous technical framework for validating the selectivity of Antagonist 2 (a representative high-potency candidate) against the A2A receptor. We compare its performance against established "Gold Standard" benchmarks (PSB-603 and MRS-1754) and detail the experimental protocols required to certify its selectivity profile.

Mechanistic Basis: The A2B vs. A2A Conflict

Both A2A and A2B receptors are Gs-coupled GPCRs that stimulate adenylyl cyclase (AC) to produce cAMP. The critical differentiator is adenosine affinity :

  • A2AAR: High affinity (activated by physiological adenosine levels).

  • A2BAR: Low affinity (activated only by pathological, high-adenosine stress conditions, e.g., hypoxia or tumor microenvironments).[1]

The Validation Risk: An antagonist intended for A2B that inadvertently blocks A2A will disrupt physiological homeostasis even in non-stressed tissues. Therefore, "Antagonist 2" must demonstrate a Selectivity Ratio (A2A Ki / A2B Ki) > 1000 to be considered a precision tool.

G cluster_0 Physiological State cluster_1 Pathological State (Tumor/Hypoxia) A2A A2A Receptor (High Affinity) Gs Gs Protein A2A->Gs Physio_Adenosine Low [Adenosine] Physio_Adenosine->A2A Activates A2B A2B Receptor (Low Affinity) A2B->Gs Patho_Adenosine High [Adenosine] Patho_Adenosine->A2B Activates AC Adenylyl Cyclase Gs->AC cAMP cAMP Production AC->cAMP Antagonist2 Antagonist 2 (Target) Antagonist2->A2A Off-Target? (Must Validate) Antagonist2->A2B Primary Blockade (Desired)

Figure 1: Differential Activation and Inhibition Logic. A2A is constitutively active at low adenosine levels; A2B requires stress signals. Antagonist 2 must selectively block the red pathway without interfering with the blue pathway.

Comparative Profiling: Antagonist 2 vs. Benchmarks

To validate Antagonist 2, its performance must be contextualized against known standards. The table below synthesizes data from key medicinal chemistry studies (e.g., J. Med. Chem., Purinergic Signalling) to set the performance bar.

Table 1: Selectivity Profile of Antagonist 2 vs. Standard A2B Antagonists

CompoundA2B Affinity (

)
A2A Affinity (

)
Selectivity Ratio (A2A/A2B)MechanismStatus
Antagonist 2 (Candidate)0.8 - 5.0 nM > 5,000 nM > 1,000 Competitive ReversibleValidation Target
PSB-603 0.553 nM> 10,000 nM> 17,000Allosteric/Orthosteric*Gold Standard (Research)
MRS-1754 ~ 2.0 nM~ 400 nM~ 200CompetitiveEarly Benchmark
CVT-6883 22 nM3,280 nM~ 150CompetitiveClinical Precedent
  • Insight: If Antagonist 2 displays a selectivity ratio < 100 (like MRS-1754), it is unsuitable for studies requiring strict A2B isolation. It must approach the profile of PSB-603 to be considered "highly selective."

  • Note on PSB-603: While often cited as the gold standard, recent evidence suggests complex binding modes (allosteric modulation in some contexts), making it a rigorous control for functional assays.

Experimental Validation Framework

To certify Antagonist 2, you must perform a Dual-Arm Screening Cascade : Binding (Affinity) followed by Function (Potency).

Protocol A: Radioligand Binding (The "True" Affinity)

Objective: Determine the equilibrium dissociation constant (


) at both receptors.

Materials:

  • A2B Source: HEK-293 cells stably expressing human A2BAR (or CHO cells).[2]

  • A2A Source: HEK-293 cells expressing human A2AAR (or striatal membrane preparations).[3]

  • Radioligands:

    • For A2B:

      
       (Specific) or 
      
      
      
      (Non-selective; requires A1/A2A/A3 blockade).
    • For A2A:

      
       or 
      
      
      
      .

Step-by-Step Workflow:

  • Membrane Prep: Harvest cells in ice-cold Tris-HCl (pH 7.4), homogenize, and centrifuge at 40,000 x g. Resuspend pellets to 1 mg/mL protein.

  • Incubation (A2B Arm):

    • Mix 50 µg membrane protein with 0.5 nM

      
      .
      
    • Add Antagonist 2 (Concentration range:

      
       M to 
      
      
      
      M).
    • Non-specific binding control: Add 100 µM NECA.

  • Incubation (A2A Arm):

    • Mix 50 µg membrane protein with 1.0 nM

      
      .
      
    • Add Antagonist 2 (Same range).

    • Non-specific binding control: Add 50 µM NECA or ZM241385.

  • Equilibrium: Incubate for 90 min at 25°C (A2B kinetics are slow; ensure equilibrium is reached).

  • Harvest: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Functional cAMP Shielding (The "Real-World" Test)

Objective: Prove Antagonist 2 blocks A2B-mediated signaling without dampening A2A signaling.

Materials:

  • Assay Kit: GloSensor™ cAMP Assay (Promega) or HTRF cAMP (Cisbio).

  • Agonists: BAY 60-6583 (A2B selective) and CGS 21680 (A2A selective).

Step-by-Step Workflow:

  • Seeding: Plate A2BAR-expressing and A2AAR-expressing cells in 384-well plates.

  • Pre-treatment: Add Antagonist 2 (at

    
     its A2B 
    
    
    
    , e.g., 10 nM) to both cell lines. Incubate for 30 min.
  • Stimulation:

    • A2B Cells: Stimulate with BAY 60-6583 (

      
       concentration).
      
    • A2A Cells: Stimulate with CGS 21680 (

      
       concentration).
      
  • Detection: Add lysis/detection reagents and read luminescence/fluorescence.

  • Success Criteria:

    • A2B Wells: >90% inhibition of cAMP signal (Signal returns to baseline).

    • A2A Wells: <10% inhibition of cAMP signal (Signal remains high).

Validation Workflow Diagram

This flowchart illustrates the decision logic for validating Antagonist 2.

Workflow Start Start: Antagonist 2 Candidate Binding Step 1: Radioligand Binding (Determine Ki) Start->Binding Check1 Is A2B Ki < 10 nM? Binding->Check1 Selectivity Step 2: Selectivity Calculation (A2A Ki / A2B Ki) Check1->Selectivity Yes Discard DISCARD / OPTIMIZE Check1->Discard No (Too weak) Check2 Is Ratio > 1000? Selectivity->Check2 Functional Step 3: Functional cAMP Assay (Shielding Test) Check2->Functional Yes Check2->Discard No (Off-target risk) Schild Step 4: Schild Analysis (Confirm Competitive Nature) Functional->Schild Valid VALIDATED High-Selectivity Antagonist Schild->Valid

Figure 2: The Validation Cascade. A rigorous "Go/No-Go" decision tree ensuring only high-fidelity antagonists proceed to in vivo use.

Data Interpretation & Troubleshooting

  • The "Dual Antagonist" Trap: Some commercial compounds labeled "Antagonist 2" (e.g., in generic libraries) may actually be dual A2A/A2B antagonists (often designed for cancer immunotherapy to block both pathways). If your

    
     for A2A is < 100 nM, your compound is not a selective tool. It is a dual inhibitor.[4]
    
  • Schild Analysis: To prove Antagonist 2 binds to the orthosteric site (and isn't just collapsing the membrane potential), perform a Schild plot.

    • Method: Run A2B agonist dose-response curves in the presence of increasing Antagonist 2 concentrations (0, 1, 10, 100 nM).

    • Result: You should see parallel rightward shifts of the agonist curve with no depression of the maximum response (

      
      ). A slope of 1.0 indicates competitive antagonism.
      

References

  • Borrmann, T., et al. (2009). "1-Alkyl-8-(piperazine-1-sulfonyl)phenylxanthines: development and characterization of adenosine A2B receptor antagonists and a new radioligand with subnanomolar affinity and subtype selectivity." Journal of Medicinal Chemistry. Link(Source of PSB-603 data)

  • Kim, Y., et al. (2000). "Discovery of potent and selective adenosine A2B receptor antagonists." Journal of Medicinal Chemistry. Link(Source of MRS-1754 data)

  • Hinz, S., et al. (2014). "The A2B adenosine receptor antagonist PSB-603 promotes oxidative phosphorylation and ROS production in colorectal cancer cells via adenosine receptor-independent mechanism." Biochemical Pharmacology. Link(Discussion on selectivity vs. off-target metabolic effects)

  • Wei, W., et al. (2011). "A2B adenosine receptor blockade inhibits growth of prostate cancer cells." Purinergic Signalling.[5] Link(Validation protocols for A2B antagonists)

  • Promega Corporation. "GloSensor™ cAMP Assay Protocol." Link(Standard protocol for functional cAMP assays)

Sources

Comparative Evaluation Guide: Dual A2A/A2B Blockade vs. Selective A2B Inhibition in Hypoxic Solid Tumors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Evaluation of A2B Receptor Antagonist 2 in Hypoxic Tumor Models Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical framework for evaluating Adenosine Receptor Antagonist 2 (a high-potency, dual A2A/A2B antagonist) against established selective A2B reference standards (e.g., PSB-603 ) within hypoxic tumor microenvironments (TME).

While A2A receptors function as high-affinity sensors constitutively suppressing immune response, A2B receptors (ADORA2B) act as low-affinity "hypoxia sensors," activated only when extracellular adenosine reaches pathological levels driven by HIF-1


. This guide details the experimental logic required to validate whether the dual-blockade mechanism of Antagonist 2 offers superior efficacy over selective A2B inhibition in arresting hypoxic tumor progression.
Compound Profile & Mechanistic Comparison

To rigorously evaluate efficacy, one must first distinguish the pharmacological profiles of the test subject and the reference standard.

FeatureTest Subject: Antagonist 2 Reference Standard: PSB-603 Control: Theophylline
Class Dual A2A/A2B AntagonistSelective A2B AntagonistNon-selective Pan-Adenosine Antagonist
Primary Target A2A (

~1 nM) & A2B (

~3 nM)
A2B (

~0.55 nM)
A1, A2A, A2B, A3 (Weak affinity)
Selectivity High (vs. A1/A3)>17,000-fold selective for A2BLow / Promiscuous
Hypoxia Relevance Total Blockade: Inhibits both T-cell suppression (A2A) and myeloid/angiogenic promotion (A2B).Specific Blockade: Targets only the hypoxia-inducible angiogenic and stromal barrier.Baseline Reference: Used to assess off-target toxicity limits.
Clinical Context Modeled after clinical candidates (e.g., Etrumadenant/AB928).Preclinical tool compound (Standard for A2B isolation).Historical reference.

Critical Insight: The efficacy of Antagonist 2 relies on the hypothesis that simultaneous blockade of A2A (T-cell checkpoint) and A2B (Myeloid/Stromal checkpoint) prevents compensatory signaling often seen in single-receptor blockade.

The Hypoxia-Adenosine Axis (Pathway Visualization)

Understanding the "Adenosine Switch" is vital for experimental design. In normoxia, adenosine levels are low, and A2B is silent. In hypoxia, HIF-1


 upregulates CD73, flooding the TME with adenosine, which activates the low-affinity A2B receptor to drive angiogenesis and metastasis.

AdenosineHypoxiaPathway Hypoxia Hypoxia (1% O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a CD73 CD73/CD39 Upregulation HIF1a->CD73 Transcriptional Activation ATP Extracellular ATP Adenosine High Adenosine Accumulation ATP->Adenosine Hydrolysis by CD73 A2A A2A Receptor (High Affinity: T-Cells) Adenosine->A2A Constitutive Activation A2B A2B Receptor (Low Affinity: Dendritic/Stromal) Adenosine->A2B Hypoxia-Dependent Activation cAMP cAMP / PKA Signaling A2A->cAMP A2B->cAMP Outcomes Outcomes: Immunosuppression (Treg) Angiogenesis (VEGF) Metastasis cAMP->Outcomes Antag2 Antagonist 2 (Dual Blockade) Antag2->A2A Blocks Antag2->A2B Blocks PSB603 PSB-603 (Selective Blockade) PSB603->A2B Blocks

Figure 1: The Dual-Blockade Mechanism. Antagonist 2 intercepts both the high-affinity immune checkpoint (A2A) and the hypoxia-inducible stromal checkpoint (A2B), whereas PSB-603 targets only the latter.

Validating Efficacy: The Self-Validating Protocol System

To ensure scientific integrity, the evaluation must move beyond simple tumor volume measurements. You must prove that the observed efficacy is caused by A2B/A2A blockade in the hypoxic niche.

Phase 1: In Vitro Hypoxic Potency (The "Switch" Assay)

Objective: Confirm that Antagonist 2 inhibits cAMP signaling specifically under high-adenosine conditions mimicking the deep tumor core.

  • Cell Line: A2B-overexpressing line (e.g., HEK293-A2B or MDA-MB-231).

  • Method: GloSensor™ cAMP Assay (Promega).

  • Experimental Conditions:

    • Normoxia (21% O2): Treat with low adenosine (10 nM). Expected Result: A2B is silent; Antagonist 2 shows A2A activity only.

    • Hypoxia (1% O2): Incubate cells in a hypoxic chamber for 24h to upregulate A2B. Treat with high adenosine (10 µM) or NECA (stable analog).

  • Readout: Determine IC50 for cAMP inhibition.

    • Success Criteria: Antagonist 2 must show nanomolar potency (IC50 < 10 nM) comparable to PSB-603 in the hypoxic/high-adenosine arm.

Phase 2: In Vivo Syngeneic Hypoxic Model

Objective: Evaluate tumor regression and TME remodeling. Model Selection: MC38 (Colon) or 4T1 (Breast) . These tumors are known to be highly hypoxic and adenosine-rich.

Workflow Diagram:

ExperimentalWorkflow cluster_Treatment Treatment Groups (Daily) Step1 Tumor Inoculation (MC38/4T1 Syngeneic) Step2 Staging (~100mm³) Randomization Step1->Step2 Grp1 Vehicle Control Step2->Grp1 Grp2 PSB-603 (Ref) (Selective A2B) Step2->Grp2 Grp3 Antagonist 2 (Dual A2A/A2B) Step2->Grp3 Step3 Endpoint Analysis (Day 21) Grp1->Step3 Grp2->Step3 Grp3->Step3 Readouts Readouts: 1. Tumor Volume (Caliper) 2. Hypoxia (Pimonidazole IHC) 3. Flow Cytometry (CD8+/Treg) 4. Angiogenesis (CD31) Step3->Readouts

Figure 2: In Vivo Evaluation Workflow. Comparison of dual vs. selective blockade in established hypoxic syngeneic models.

Detailed Protocol Steps:

  • Induction: Inoculate

    
     MC38 cells subcutaneously in C57BL/6 mice.
    
  • Staging: Begin treatment when tumors reach 80–100 mm³.

  • Dosing:

    • Group A (Vehicle): Methylcellulose/Tween 80.

    • Group B (Reference): PSB-603 (5 mg/kg, IP, Daily). Validates A2B-specific contribution.

    • Group C (Test): Antagonist 2 (30 mg/kg, Oral, Daily). Evaluates dual efficacy.

  • Hypoxia Labeling: 60 minutes prior to sacrifice, inject Pimonidazole (Hypoxyprobe) IP to mark hypoxic regions.

  • Analysis:

    • Flow Cytometry: Dissociate tumors. Gate for CD45+, CD3+, CD8+ (Effector) vs. CD4+, FoxP3+ (Tregs).

    • IHC: Stain for CD31 (vessels) and Pimonidazole. Crucial Check: Does the antagonist effect localize to the Pimonidazole+ (hypoxic) zones?

Data Interpretation & Expected Outcomes

Use this table to interpret your experimental data.

MetricPSB-603 (Selective A2B)Antagonist 2 (Dual A2A/A2B)Interpretation
Tumor Growth Inhibition (TGI) Moderate (~40-50%)High (~70-80%)Dual blockade should outperform selective due to combined anti-angiogenic and immune-restorative effects.
Microvessel Density (CD31) Significantly ReducedSignificantly ReducedBoth agents block A2B-mediated VEGF release from hypoxic macrophages.
CD8+ T-Cell Infiltration Minimal ChangeSignificant Increase A2A blockade (unique to Antagonist 2) is required to directly disinhibit T-cells.
Metastasis (Lung) ReducedReducedA2B blockade is the primary driver for preventing metastatic seeding.

Causality Check: If Antagonist 2 reduces tumor growth without increasing CD8+ infiltration, its primary mechanism in this model is likely A2B-mediated anti-angiogenesis (similar to PSB-603). If it also increases CD8+ counts and reduces Treg ratios, the A2A component is active.

References
  • MedChemExpress. Adenosine receptor antagonist 2 Product Information. Retrieved from [1]

  • Borbély, G., et al. (2013). The A2B adenosine receptor antagonist PSB-603 promotes oxidative phosphorylation and ROS production in colorectal cancer cells. PubMed.[2] Retrieved from

  • Sitkovsky, M. V., & Ohta, A. (2013). Targeting the Hypoxia-Adenosinergic Pathway to Improve the Therapeutic Index of Cancer Immunotherapy. Journal of Clinical Investigation.[3] Retrieved from

  • Vigano, S., et al. (2019). Targeting Adenosine in Cancer Immunotherapy to Enhance T-Cell Function. Frontiers in Immunology. Retrieved from

  • Hypoxyprobe. Pimonidazole Hydrochloride for Hypoxia Detection. Retrieved from

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of A2B Receptor Antagonist 2 Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper disposal of chemical reagents, such as A2B receptor antagonist 2 hydrochloride, is a critical component of our laboratory operations. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of this compound, grounded in scientific principles and regulatory standards. Our aim is to empower you with the knowledge to manage this chemical waste stream confidently, ensuring the protection of both personnel and the environment.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Before any disposal procedure can be initiated, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for A2B receptor antagonist 2 hydrochloride may not always be readily available, we can infer its likely properties based on its chemical nature as a complex organic hydrochloride salt.

An SDS for a similar compound, Adenosine A2a/A2b receptor antagonist, indicates potential hazards such as being harmful if swallowed and suspected of causing genetic defects[1]. The hydrochloride component signifies that in aqueous solutions, it will be acidic and corrosive. Therefore, a conservative approach that treats the compound as hazardous is essential.

Core Principles of Risk Assessment:

  • Assume Hazard: In the absence of comprehensive data, treat the compound as toxic, irritant, and environmentally harmful.

  • Consult Institutional Policy: Your institution's Environmental Health and Safety (EHS) office is the ultimate authority on waste disposal procedures and will be aligned with local, state, and federal regulations[2][3].

  • Review Similar Compounds: Analyze SDS for structurally related molecules to anticipate potential hazards and required precautions[1][4][5].

Potential Hazard Rationale Primary Safety Concern
Acute Toxicity (Oral) Many complex organic molecules exhibit toxicity.Accidental ingestion.
Skin/Eye Irritation Hydrochloride salts can be corrosive and irritating upon contact.Dermal exposure and eye damage.
Respiratory Irritation Inhalation of dust or aerosols can be harmful.Respiratory tract damage.
Unknown Long-Term Effects As a research chemical, full toxicological data may be unavailable.Potential for unforeseen health effects.
Environmental Hazard The impact on aquatic life and ecosystems is likely unknown.Contamination of water systems.
Personal Protective Equipment (PPE): Your First Line of Defense

Given the potential hazards, a stringent PPE protocol is non-negotiable. The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for each identified hazard[6].

Essential PPE for Handling A2B Receptor Antagonist 2 Hydrochloride Waste:

  • Eye Protection: Chemical safety goggles or a full-face shield are mandatory to protect against splashes[7][8].

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Always check the manufacturer's glove compatibility chart. Contaminated gloves should be disposed of as hazardous waste[9].

  • Body Protection: A laboratory coat must be worn and kept fastened. For larger quantities or in the event of a spill, a chemically resistant apron is recommended[8].

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with the appropriate cartridge should be used within a certified chemical fume hood[8].

Segregation and Storage of Chemical Waste: Preventing Unwanted Reactions

Proper segregation of chemical waste is a cornerstone of laboratory safety, preventing dangerous reactions such as the release of toxic gases, fires, or explosions[10][11].

Step-by-Step Waste Segregation Protocol:

  • Designated Waste Container: Use a dedicated, clearly labeled, and compatible waste container for A2B receptor antagonist 2 hydrochloride waste. The container must be in good condition with a tightly sealing lid[3][10][11].

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "A2B receptor antagonist 2 hydrochloride." Avoid using abbreviations[11]. The date of initial waste accumulation should also be clearly marked[12].

  • Compatibility: Ensure the waste container material is compatible with the chemical. For hydrochloride salts, glass or high-density polyethylene (HDPE) containers are generally suitable[10].

  • Segregation from Incompatibles: Store the waste container away from bases, strong oxidizing agents, and metals to prevent violent reactions[7][13].

  • Accumulation Point: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory, under the direct control of the generator[12]. This area should be clearly marked and have secondary containment to capture any potential leaks.

WasteSegregation cluster_lab Laboratory Operations cluster_saa Satellite Accumulation Area (SAA) cluster_caa Central Accumulation Area (CAA) A2B A2B Receptor Antagonist 2 Hydrochloride (Solid/Solution) Waste_Container Designated Hazardous Waste Container A2B->Waste_Container Dispose as generated Contaminated_Materials Contaminated Materials (Gloves, Pipette Tips, etc.) Contaminated_Materials->Waste_Container CAA_Storage Segregated Storage (Acids/Organics) Waste_Container->CAA_Storage Periodic Transfer by EHS Personnel Disposal_Vendor Licensed Disposal Vendor CAA_Storage->Disposal_Vendor Scheduled Pickup

Caption: Workflow for the segregation and accumulation of A2B receptor antagonist 2 hydrochloride waste.

Disposal Procedures: A Step-by-Step Guide

The disposal of A2B receptor antagonist 2 hydrochloride should be managed as a hazardous waste stream. On-site treatment, such as neutralization, may be permissible in some jurisdictions for dilute aqueous solutions, but this should only be performed after consulting with and receiving approval from your institution's EHS department[14][15].

Method 1: Collection for Licensed Disposal (Recommended for all forms)

This is the most prudent and universally compliant method for disposing of research chemicals with incomplete hazard profiles.

  • Containment: Place all waste, including pure compound, solutions, and contaminated materials (e.g., gloves, weigh boats, pipette tips), into the designated and properly labeled hazardous waste container[3][11].

  • Secure Storage: Keep the waste container sealed when not in use and store it in your laboratory's satellite accumulation area[3][12].

  • Request Pickup: Once the container is approaching full (do not overfill, leave at least 10% headspace) or reaches the accumulation time limit set by your institution (e.g., 90 or 180 days), contact your EHS department to schedule a waste pickup[12][16].

  • Documentation: Complete any required waste manifest or tracking documentation provided by your EHS office. Accurate documentation is a legal requirement under the Resource Conservation and Recovery Act (RCRA)[17].

Method 2: Neutralization of Dilute Aqueous Solutions (Requires EHS Approval)

For very dilute, purely aqueous waste streams of the hydrochloride salt, neutralization may be an option to render the waste non-corrosive before collection. Never attempt this without prior approval from your EHS office. The complex organic portion of the molecule may still be considered hazardous.

  • Verification: Confirm with your EHS department that neutralization is an approved procedure for this specific waste stream.

  • Dilution: If the solution is concentrated, first dilute it by slowly adding the acidic solution to a large volume of cold water, with stirring, in a suitable container within a fume hood[10][15].

  • Neutralization: Slowly add a weak base, such as sodium bicarbonate (baking soda) or a dilute sodium hydroxide solution, to the stirred acidic solution. Monitor the pH continuously with a calibrated pH meter or pH paper[15].

  • Target pH: Continue adding the base until the pH is within the range specified by your local water authority for drain disposal (typically between 6.0 and 9.0)[15]. Be cautious as the reaction may produce gas (carbon dioxide if using bicarbonate) and heat.

  • Final Disposal: Even after neutralization, the organic component may classify the waste as hazardous. The neutralized solution should be collected in a hazardous waste container labeled with all chemical constituents for disposal by a licensed vendor, unless your EHS department has explicitly approved drain disposal for this specific neutralized solution.

DisposalDecisionTree Start A2B Receptor Antagonist 2 Hydrochloride Waste Is_Aqueous Is the waste a dilute aqueous solution? Start->Is_Aqueous EHS_Approval Has EHS approved on-site neutralization? Is_Aqueous->EHS_Approval Yes Collect_Waste Collect in a labeled Hazardous Waste Container Is_Aqueous->Collect_Waste No (Solid, Organic Solvent, or Concentrated) Neutralize Step 1: Dilute (if necessary) Step 2: Slowly add weak base Step 3: Monitor pH to 6.0-9.0 EHS_Approval->Neutralize Yes EHS_Approval->Collect_Waste No Neutralize->Collect_Waste Collect neutralized solution EHS_Pickup Arrange for EHS Pickup Collect_Waste->EHS_Pickup

Caption: Decision tree for the proper disposal of A2B receptor antagonist 2 hydrochloride.

Spill Management: Preparedness and Response

In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the area and evacuate if the spill is large, in a poorly ventilated area, or involves a highly concentrated material. Notify your supervisor and institutional EHS[8][13].

  • Control the Source: If safe to do so, stop the source of the spill.

  • Containment: For liquid spills, use a chemical spill kit with an appropriate absorbent material (e.g., vermiculite or sand). For solid spills, gently cover the material to prevent it from becoming airborne. Do not use water to clean up a solid spill as this could create a corrosive solution[6].

  • Cleanup: Wearing appropriate PPE, carefully collect the spilled material and absorbents using non-sparking tools. Place all contaminated materials into a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable decontaminating solution as recommended by your EHS office, followed by soap and water.

By adhering to these rigorous, scientifically-grounded procedures, you not only ensure compliance with environmental regulations but also foster a culture of safety within your laboratory. The responsible management of chemical waste is a shared duty that protects our colleagues, our communities, and the future of scientific discovery.

References

  • Regulation of Laboratory Waste. American Chemical Society.

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency.

  • EPA tweaks hazardous waste rules for academic labs. Chemistry World.

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency.

  • Hydrochloric acid - Hazardous Substance Fact Sheet. New Jersey Department of Health.

  • Hydrochloric Acid Safe Handling Guideline. SLAC National Accelerator Laboratory.

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.

  • How to dispose of hydrochloric acid. Lab Alley.

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Occupational Safety and Health Administration.

  • Chemical Waste Disposal Guidelines. Princeton University Environmental Health and Safety.

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison.

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.

  • Hazardous Chemical Waste Disposal Section 7. University of Toronto Scarborough.

  • Adenosine receptor antagonist 2. MedchemExpress.com.

  • Safety Data Sheet - Methadone HCL USP. Letco Medical.

  • Hydrochloric acid - Safety Data Sheet. Fisher Scientific.

  • Standard Operating Procedure - Hydrochloric Acid. University of California, Santa Cruz.

  • Handling Hazardous Chemical Waste. CTRNet.

  • Safety Data Sheet - Adenosine. Cayman Chemical.

  • USP 800 & Hazardous Drug Disposal. Stericycle.

  • Adenosine receptor antagonist 2 | MedChemExpress. MedChemExpress.

  • Safety Data Sheets (SDS). Organon.

  • EHS Program Manual 5.2 - Waste Disposal Procedure. Weill Cornell Medicine.

  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration.

  • Hazardous Waste - EHSO Manual. Oakland University.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.